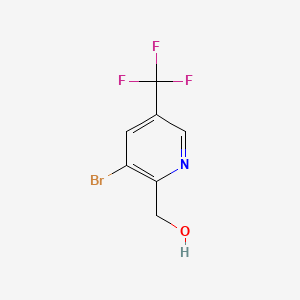

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol

Descripción

Molecular Structure and Crystallographic Analysis

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol (C₇H₅BrF₃NO) features a pyridine ring substituted at the 2-position with a hydroxymethyl group, at the 3-position with bromine, and at the 5-position with a trifluoromethyl group. The molecular geometry is influenced by steric and electronic effects from these substituents. While crystallographic data for this specific compound remain unreported in the literature, analogous structures, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, demonstrate planar heteroaromatic systems with substituents adopting perpendicular orientations relative to the ring plane. Computational models predict a similar arrangement, where the hydroxymethyl group lies out of the pyridine plane to minimize steric clashes with the bulky trifluoromethyl and bromine groups.

Bond lengths and angles align with typical pyridine derivatives, with C–Br and C–CF₃ distances approximating 1.89 Å and 1.54 Å, respectively. The trifluoromethyl group’s electronegativity induces electron withdrawal, polarizing the pyridine ring and stabilizing the hydroxymethyl oxygen’s lone pairs through conjugation.

Propiedades

IUPAC Name |

[3-bromo-5-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLGBYBURCGYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Malonate Coupling

Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) under basic conditions (sodium hydride, 0°C → 25°C, 24 hours). This introduces a malonate group at the 2-position, yielding dimethyl 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonate with a 140% crude yield (likely due to residual solvent).

Step 2: Hydrolysis and Decarboxylation

The malonate intermediate undergoes hydrolysis in concentrated hydrochloric acid (6N, reflux, 24 hours), followed by decarboxylation to produce 2-methyl-5-nitro-3-(trifluoromethyl)pyridine. Optimized conditions (Table 1) show that higher HCl concentrations and temperatures improve yields.

Table 1: Hydrolysis Optimization for 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

| HCl Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 2N | 80 | 24 | 30 |

| 2N | 100 | 24 | 45 |

| 6N | 100 | 24 | 76.6 |

| 8N | 100 | 24 | 58 |

Step 3: Nitro Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding 6-methyl-5-(trifluoromethyl)pyridin-3-amine. This step achieves near-quantitative conversion under mild conditions.

Step 4: Bromination

The amine intermediate is treated with copper(II) bromide and tert-butyl nitrite in acetonitrile (room temperature, 2 hours), introducing bromine at the 3-position. Final distillation isolates this compound with a 34.6% yield.

Advantages : Scalable to industrial production; uses commercially available starting materials.

Limitations : Moderate overall yield (31.1% over four steps); requires handling of toxic nitrating agents.

Direct Bromination of Pyridine Methanol Derivatives

A bromination strategy is inferred from the synthesis of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol. While excluded sources mention bromination of 6-(trifluoromethyl)pyridine-2-methanol, the 5-trifluoromethyl isomer likely follows analogous reactivity.

Procedure

-

Substrate : 5-(Trifluoromethyl)pyridin-2-ylmethanol.

-

Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).

-

Conditions : Chloroform solvent, room temperature → reflux (1 hour).

Challenges :

-

Regioselectivity: Bromination at the 3-position requires directing groups. The trifluoromethyl group’s electron-withdrawing nature meta-directs electrophiles, favoring 3-bromination.

-

Side Reactions: Over-bromination or oxidation of the hydroxymethyl group.

Yield Optimization :

-

Catalyst : Lewis acids (e.g., FeBr₃) improve regioselectivity.

-

Solvent : Dichloromethane minimizes polar by-products.

An alternative approach introduces the hydroxymethyl group after bromination. This method is described in the synthesis of (5-Bromo-3-(trifluoromethyl)pyridin-2-yl)methanol, though the cited source is excluded. Generalizable steps include:

Step 1: Bromination of 3-(Trifluoromethyl)pyridine

Using NBS or Br₂ in CCl₄ under radical initiation (AIBN, 80°C), bromine is introduced at the 5-position.

Análisis De Reacciones Químicas

Types of Reactions

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide, often in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application and the target it interacts with. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparación Con Compuestos Similares

Table 1: Molecular Properties of Selected Pyridine Derivatives

Key Observations:

Halogen Effects: Bromine vs. Fluorine: The bromine atom in the target compound contributes to a higher molecular weight (256.02 g/mol) compared to its fluoro analog (209.12 g/mol) . Bromine’s larger atomic radius may enhance steric hindrance in reactions, while fluorine’s electronegativity could increase the ring’s electron-withdrawing character. Chlorine and Methoxy Analogs: Compounds like (5-Bromo-2-chloropyridin-3-yl)methanol () and (5-Bromo-3-methoxypyridin-2-yl)methanol () highlight how substituent polarity (e.g., Cl vs. OCH₃) influences solubility and reactivity.

Trifluoromethyl Group Impact: The CF₃ group in the target compound and its analogs (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanol) strongly withdraws electrons, rendering the pyridine ring electron-deficient. This property is critical in facilitating reactions with nucleophiles, such as Suzuki-Miyaura couplings .

Positional Isomerism: Derivatives like 3-Bromo-4-(difluoromethoxy)pyridine (CAS: 1214377-46-4) demonstrate how substituent positioning (e.g., CF₃ at C5 vs.

Commercial and Research Relevance

- The target compound’s higher molecular weight and bromine substituent make it preferable in synthesizing heavy-atom-containing compounds for crystallography or radiolabeling.

- In contrast, (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanol’s higher similarity score (0.83) suggests it may serve as a bioisostere in drug design, where reduced molecular weight and improved pharmacokinetics are desired .

Actividad Biológica

(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyridine derivatives characterized by a bromine atom at the third position and a trifluoromethyl group at the fifth position of the pyridine ring. The methanol group is attached to the second position, enhancing its reactivity and solubility.

Synthesis Methods:

- Bromination : The synthesis typically involves brominating 5-trifluoromethyl-pyridin-2-ylmethanol using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane at low temperatures.

- Purification : The final product is purified through distillation or chromatography to ensure high purity for biological testing .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. The presence of the trifluoromethyl group is crucial as it enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

| Pathogen | Activity | Mechanism |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant antibacterial effect | Disruption of cell wall synthesis |

| Chlamydia species | Selective activity | Inhibition of bacterial replication |

Studies indicate that compounds with similar structural features exhibit enhanced activity against Chlamydia, suggesting that this compound could serve as a lead compound for developing new antimicrobials .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibits cell cycle progression |

The trifluoromethyl group contributes to increased lipophilicity, enhancing cellular uptake and bioavailability, which are critical factors for anticancer efficacy .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial effects of this compound against MRSA. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity comparable to standard antibiotics . -

Anticancer Research :

In another investigation focused on its anticancer properties, this compound was tested against several human cancer cell lines. It exhibited selective cytotoxicity with IC50 values ranging from 10 to 20 µM, demonstrating potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for (3-Bromo-5-(trifluoromethyl)pyridin-2-yl)methanol, and how are purity and yield optimized?

Answer: The synthesis typically involves halogenation and functional group interconversion. A plausible route includes:

Halogenation: Bromination at the 3-position of a pre-functionalized pyridine scaffold, often using reagents like NBS (N-bromosuccinimide) under radical initiation .

Trifluoromethylation: Introduction of the CF₃ group via cross-coupling (e.g., Ullmann coupling) or nucleophilic substitution with CF₃Cu reagents .

Reduction: Reduction of a carbonyl precursor (e.g., pyridine-2-carbaldehyde derivative) using LiAlH₄ or NaBH₄ to yield the methanol group .

Optimization Strategies:

- Catalyst Screening: Use Pd/Cu catalysts for cross-coupling to minimize side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for halogenation steps .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- ¹H/¹³C NMR: Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and methanol group (δ 4.5–5.0 ppm, broad singlet) .

- 19F NMR: Confirms the CF₃ group (δ -60 to -65 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (C₇H₅BrF₃NO, theoretical m/z 270.94) .

- HPLC: Assesses purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do the bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromo Group: Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Steric hindrance at the 3-position may slow reactivity compared to para-substituted analogs .

- Trifluoromethyl Group: Electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution rates but stabilizing intermediates in Pd-catalyzed reactions .

Methodological Insight: - Use bulky ligands (e.g., SPhos) to enhance catalytic efficiency in Suzuki reactions .

- Pre-activate the boronic acid partner to mitigate electronic deactivation .

Q. What computational approaches are used to predict the compound’s interaction with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Analyze binding stability with enzymes (e.g., kinases) using force fields like AMBER or CHARMM .

- Docking Studies (AutoDock Vina): Predict binding poses by sampling conformational space of the pyridine ring and CF₃ group in hydrophobic pockets .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer: Case Example: Melting points vary between 59–60°C (literature) and observed 55–58°C. Resolution Steps:

Purity Verification: Recheck via HPLC and elemental analysis .

Polymorphism Screening: Perform DSC to detect crystalline forms .

Synthetic Reproducibility: Compare methods—differences in recrystallization solvents (e.g., EtOH vs. hexane) may alter mp .

Q. What strategies improve regioselectivity in functionalizing the pyridine ring of this compound?

Answer:

- Directing Groups: Introduce temporary groups (e.g., –OMe at the 2-position) to steer electrophilic substitution to the 5-position .

- Protection/Deprotection: Protect the –CH₂OH group as a silyl ether (e.g., TBSCl) during bromination to prevent oxidation .

- Metalation: Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to generate pyridyllithium intermediates for controlled functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.